molecular formula C16H21NO4 B14025314 Benzyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate

Benzyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate

Cat. No.: B14025314
M. Wt: 291.34 g/mol
InChI Key: UMOUHNIVZQIWEP-UHFFFAOYSA-N
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Description

Benzyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate: is a chemical compound that belongs to the class of cyclopropane carboxylates. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group attached to a cyclopropane ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where the protected amine reacts with benzyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the cyclopropane ring or the Boc protecting group, resulting in the formation of amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: It is used in the modification of biomolecules for studying biological processes and developing diagnostic tools.

Medicine:

    Drug Development: The compound serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Industry:

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The cyclopropane ring provides rigidity and unique steric properties, influencing the reactivity and interaction with other molecules.

Comparison with Similar Compounds

    Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate: Similar structure but with an ethyl ester instead of a benzyl ester.

    Benzyl 2-((tert-butoxycarbonyl)amino)acetate: Similar structure but with an acetate group instead of a cyclopropane ring.

Uniqueness:

    Structural Features: The presence of both a benzyl group and a cyclopropane ring makes Benzyl 2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate unique in terms of its steric and electronic properties.

    Reactivity: The combination of the Boc protecting group and the cyclopropane ring allows for selective reactions and transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-9-12(13)14(18)20-10-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,19)

InChI Key

UMOUHNIVZQIWEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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